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Compound of Interest

Compound Name: Dioctyl azelate

Cat. No.: B1606771

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dioctyl azelate (DOZ), a diester of azelaic acid and 2-ethylhexanol, is primarily utilized as a
plasticizer in various industrial applications. This technical guide provides a comprehensive
overview of its toxicological profile, drawing from available studies to inform risk assessment
and guide future research. The compiled data indicate that dioctyl azelate exhibits low acute
toxicity via oral and dermal routes. It is classified as a minimal irritant to the skin and eyes.
Repeated dose studies in rodents have established a No-Observed-Adverse-Effect Level
(NOAEL), with effects at higher doses primarily related to decreased body weight gain and
minor organ weight changes. Genotoxicity assays, including the Ames test and in vitro
chromosomal aberration tests, have returned negative results. A combined repeated dose and
reproductive/developmental toxicity screening study suggests a low potential for reproductive
or developmental effects. However, a significant data gap exists regarding the carcinogenicity
of dioctyl azelate. Furthermore, specific mechanistic studies to elucidate the signaling
pathways involved in its toxicity are currently unavailable. This guide presents the available
guantitative data in structured tables, details the experimental protocols of key studies, and
provides visualizations of standard toxicological workflows.

Acute Toxicity

Dioctyl azelate demonstrates a low order of acute toxicity in animal studies.
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Oral Toxicity

An acute oral toxicity study conducted in rats, following OECD Guideline 401, established a
Lethal Dose 50 (LD50) of greater than 2000 mg/kg body weight for both sexes.[1] No
mortalities or significant signs of systemic toxicity were observed at this dose level.

Dermal and Eye Irritation

Studies on rabbits indicate that dioctyl azelate has a low potential for skin and eye irritation.

o Skin Irritation: A study following OECD Guideline 404 in New Zealand White rabbits showed
that a single 4-hour, semi-occlusive application of dioctyl azelate produced very slight
erythema, which was fully reversible.[2] The Primary Irritation Index was calculated to be 0.3,
leading to a classification as a "mild irritant".[2]

» Eye Irritation: An acute eye irritation study in rabbits, according to OECD Guideline 405,
resulted in minimal conjunctival irritation.[3] All signs of irritation resolved within 48 hours,
and no corneal or iridial effects were noted.[3]

Table 1: Summary of Acute Toxicity Data for Dioctyl Azelate

Endpoint Species Route Guideline Result Reference
Acute Oral LD50 > 2000

o Rat Oral OECD 401 [1]
Toxicity mg/kg bw

o ) Mild irritant
Skin Irritation Rabbit Dermal OECD 404 [2]

(PIl = 0.3)
o ) Minimal

Eye Irritation Rabbit Ocular OECD 405 [3]

irritant

Repeated Dose and Reproductive/Developmental
Toxicity

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening
test (OECD Guideline 422) was conducted on dioctyl azelate in rats.[1]
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In this study, dioctyl azelate was administered by gavage to 13 animals per sex per dose
group at concentrations of 0, 100, 300, or 1000 mg/kg body weight per day.[1]

Repeated Dose Toxicity Findings

At the highest dose of 1000 mg/kg bw/day, a decrease in body weight gain was observed in
male rats, and an increase in liver weight was noted in both sexes.[1] Based on these findings,
the No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was established at
300 mg/kg bw/day for both male and female rats.[1]

Reproductive and Developmental Toxicity Findings

The study also evaluated reproductive and developmental parameters. No adverse effects
were observed on reproductive performance, including mating, fertility, and gestation.[4]
Furthermore, there were no treatment-related changes in the number of implantations, pups, or
live births. Offspring body weight, external appearance, and necropsy findings were also
unaffected.[4] Consequently, the NOAEL for reproductive and developmental toxicity was
determined to be 1000 mg/kg bw/day.[4]

Table 2: Summary of Repeated Dose and Reproductive/Developmental Toxicity of Dioctyl
Azelate (OECD TG 422)
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Genotoxicity

Available in vitro studies indicate that dioctyl azelate is not genotoxic.
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Bacterial Reverse Mutation Assay (Ames Test)

Dioctyl azelate was found to be non-mutagenic in a bacterial reverse mutation assay (Ames
test) conducted with and without metabolic activation.[1]

In Vitro Chromosomal Aberration Test

In an in vitro chromosomal aberration test using mammalian cells, dioctyl azelate did not
induce structural chromosomal aberrations, with or without metabolic activation.[1]

Table 3: Summary of Genotoxicity Data for Dioctyl Azelate

Metabolic
Assay Test System L Result Reference
Activation
Bacterial
Reverse Salmonella With and Without )
) . Negative [1]
Mutation Assay typhimurium S9
(Ames)
In Vitro ] ]
) With and Without )
Chromosomal Mammalian Cells Negative [1]

S9
Aberration Test

Carcinogenicity

There is currently no available information on the carcinogenic potential of dioctyl azelate.[1]
Long-term carcinogenicity bioassays in rodents have not been reported in the publicly available
literature. This represents a significant data gap in the toxicological profile of this substance.

Experimental Protocols and Visualizations
Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a
substance.
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Acute Oral Toxicity (OECD 401) Workflow
Combined Repeated Dose and

Reproductive/Developmental Toxicity Screening (Based
on OECD Guideline 422)

This screening test provides information on repeated dose toxicity and effects on reproductive

performance and offspring development.
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Combined Toxicity Screening (OECD 422) Workflow
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Potential Signaling Pathway (Hypothetical for Dialkyl
Esters)

While no specific signaling pathway has been elucidated for dioctyl azelate, other plasticizers
with similar structures, such as some phthalates, are known to be agonists of Peroxisome
Proliferator-Activated Receptor alpha (PPARQ). Activation of PPARa can lead to peroxisome
proliferation and subsequent effects on lipid metabolism, primarily in the liver. It is plausible that
dioctyl azelate could interact with this pathway, although this has not been experimentally

confirmed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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